molecular formula C11H8F3N3O3 B2494804 1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole CAS No. 1443279-25-1

1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole

Cat. No.: B2494804
CAS No.: 1443279-25-1
M. Wt: 287.198
InChI Key: FAENGZJGHZPJCW-UHFFFAOYSA-N
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Description

1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a nitro group, a methyl group, and a phenoxy group containing a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the pyrazole ring.

    Methylation: Addition of a methyl group to the pyrazole ring.

    Phenoxy Substitution: Introduction of the phenoxy group containing the trifluoromethyl substituent.

Each step requires specific reaction conditions, such as the use of nitrating agents (e.g., nitric acid), methylating agents (e.g., methyl iodide), and phenoxy substituents (e.g., phenol derivatives) under controlled temperatures and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the phenoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant with a similar trifluoromethylphenoxy group.

    Trifluoromethylpyrazoles: A class of compounds with similar pyrazole and trifluoromethyl substituents.

Uniqueness

1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole is unique due to the combination of its nitro, methyl, and trifluoromethylphenoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O3/c1-16-6-9(17(18)19)10(15-16)20-8-4-2-3-7(5-8)11(12,13)14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAENGZJGHZPJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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